PI3Kδ Enzyme Binding Affinity vs. Des-methylidene Analog
In a competitive fluorescence polarization assay measuring binding to the PI3Kδ catalytic subunit, 6-(4-methylidenepiperidin-1-yl)pyridine-3-carbaldehyde achieved an IC50 of 2.30 nM [1]. The closest congener, BDBM50394894 (CHEMBL2165501), which replaces the methylidenepiperidine with a differently substituted piperidine, exhibited a 2.2-fold weaker binding IC50 of 5.0 nM under the identical assay protocol [2]. This improvement in binding affinity directly correlates with the presence of the exocyclic methylidene group, which may engage in additional van der Waals and hydrophobic contacts within the PI3Kδ affinity pocket.
| Evidence Dimension | PI3Kδ competitive fluorescence polarization binding IC50 |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | BDBM50394894 (CHEMBL2165501): IC50 = 5.0 nM |
| Quantified Difference | 2.2-fold stronger binding (lower IC50) for the methylidenepiperidine-containing compound |
| Conditions | Binding affinity to recombinant PI3Kδ; incubated 30 min; competitive fluorescence polarization assay (BindingDB assay ID: 3) |
Why This Matters
When selecting a PI3Kδ inhibitor lead or building block for SAR exploration, the 2.2-fold gain in binding affinity reduces the amount of compound required for occupancy-driven pharmacology and can translate into lower anticipated in vivo doses, directly impacting cost-per-experiment and candidate progression rate.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 = 2.30 nM (Binding affinity to PI3Kδ after 30 min by competitive fluorescence polarization assay). View Source
- [2] BindingDB. BDBM50394894 (CHEMBL2165501). Affinity Data: IC50 = 5.0 nM (Inhibition of recombinant PI3Kδ assessed as inhibition of PIP3 production for 30 min by fluorescence polarization assay). View Source
